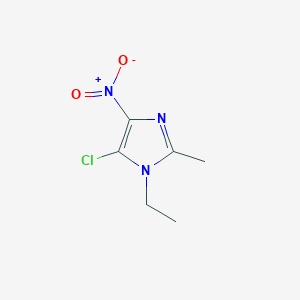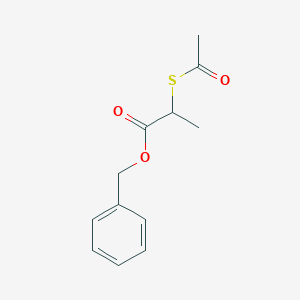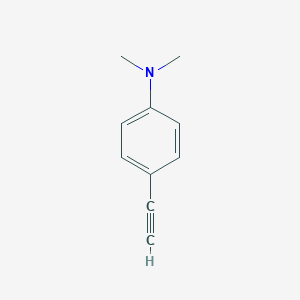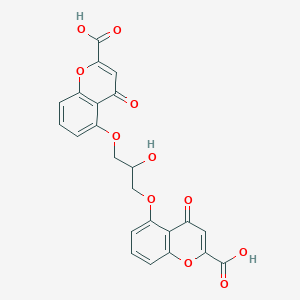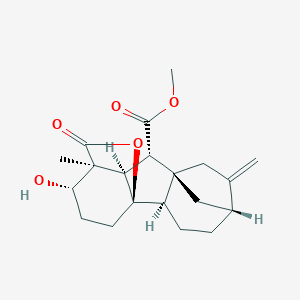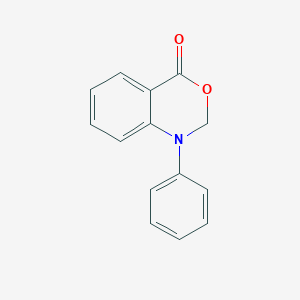![molecular formula C11H11N3S B099681 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol CAS No. 89266-85-3](/img/structure/B99681.png)
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol, also known as MPTP, is a synthetic compound widely used in scientific research due to its unique properties. MPTP is a potent inhibitor of mitochondrial complex I, leading to the selective destruction of dopaminergic neurons in the substantia nigra, which makes it a valuable tool in the study of Parkinson's disease.
Mechanism Of Action
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol is a potent inhibitor of mitochondrial complex I, which is a crucial component of the electron transport chain. By inhibiting complex I, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol disrupts the production of ATP and increases oxidative stress, leading to the selective destruction of dopaminergic neurons in the substantia nigra. This mechanism of action is similar to that of the pesticide rotenone, which has been linked to Parkinson's disease.
Biochemical And Physiological Effects
The selective destruction of dopaminergic neurons in the substantia nigra leads to a decrease in dopamine levels in the striatum, which is responsible for the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol also induces oxidative stress, which can lead to cell death and inflammation.
Advantages And Limitations For Lab Experiments
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several advantages for lab experiments. It is a potent and selective neurotoxin that induces a Parkinson's-like syndrome in animal models, making it a valuable tool for studying the disease's underlying mechanisms and testing potential therapies. However, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has several limitations. It is highly toxic and must be handled with care. Its effects are acute and short-lived, which makes it difficult to study the disease's progression. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol-induced Parkinson's disease may not fully replicate the human disease, which limits its translational value.
Future Directions
There are several future directions for 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol research. One direction is to develop more stable and selective inhibitors of mitochondrial complex I that can induce a Parkinson's-like syndrome in animal models without the toxicity associated with 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol. Another direction is to use 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol in combination with other neurotoxins to study the synergistic effects of multiple toxins on Parkinson's disease. Finally, 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be used to study the role of mitochondrial dysfunction in other neurodegenerative diseases and explore potential therapies targeting mitochondrial dysfunction.
Synthesis Methods
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol can be synthesized by the reaction of 2-acetylpyridine with methylamine and hydrogen sulfide in the presence of a reducing agent. The resulting product is then purified by recrystallization or column chromatography. The purity of the final product is crucial for its use in scientific research.
Scientific Research Applications
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has been widely used in scientific research to study Parkinson's disease. It is used to induce a Parkinson's-like syndrome in animal models, which allows researchers to study the disease's underlying mechanisms and test potential therapies. 3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
properties
CAS RN |
89266-85-3 |
|---|---|
Product Name |
3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol |
Molecular Formula |
C11H11N3S |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3-[(5-methylpyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C11H11N3S/c1-8-4-5-10(13-7-8)14-9-3-2-6-12-11(9)15/h2-7H,1H3,(H,12,15)(H,13,14) |
InChI Key |
YSXYDGMGWSKWPS-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=CC=CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)
![Naphtho[2,1-d]thiazole-2(3H)-thione](/img/structure/B99603.png)
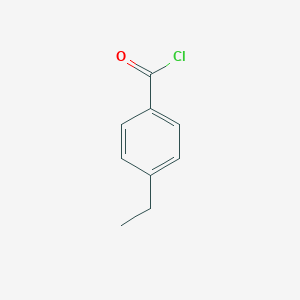
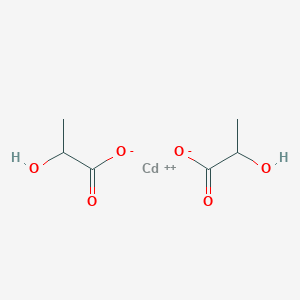
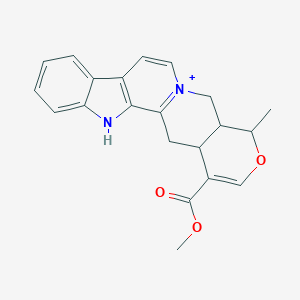
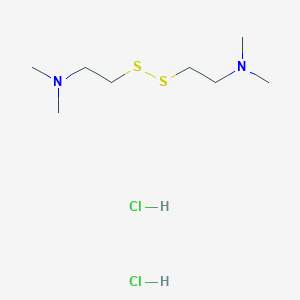
![Methyl 3-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B99611.png)
